![molecular formula C20H32O4 B1245593 Stolonidiol](/img/structure/B1245593.png)
Stolonidiol
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Overview
Description
Stolonidiol is a natural product found in Clavularia and Clavularia koellikeri with data available.
Scientific Research Applications
Activation of Choline Acetyltransferase
Stolonidiol, a marine natural product, has been demonstrated to potentiate the activity of choline acetyltransferase (ChAT), an enzyme crucial for the production of the neurotransmitter acetylcholine. This effect is mediated by the activation of protein kinase C (PKC), leading to an increase in ChAT activity. This mechanism suggests stolonidiol's potential as a neurotrophic factor-like agent for the cholinergic nervous system (Mason et al., 2017).
Structural and Chemical Analysis
Stolonidiol's synthesis and structure-activity relationships have been extensively studied. The chemical synthesis of stolonidiol from (R)-(+)-limonene and l-ascorbic acid, along with the importance of its exo-methylene and epoxide groups for ChAT-inducing activity, have been reported. These studies contribute to understanding stolonidiol's chemical properties and potential for therapeutic applications (Yabe et al., 2000); (Miyaoka et al., 2001).
Cytotoxic Activities
Stolonidiol has shown strong cytotoxic activity, particularly in marine-derived compounds from the Japanese soft coral Clavularia sp. This finding is significant for exploring stolonidiol's potential in cancer treatment and understanding its mechanism of action in cell toxicity (Mori et al., 1987).
Synthetic Methodologies
Advanced synthetic methodologies for stolonidiol have been developed, including approaches involving spirocyclisation using SmI2 and various cyclization techniques. These methodologies are crucial for creating stolonidiol in laboratory settings, enabling further pharmacological research (Sloan et al., 2007).
properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[(1R,3R,5S,7S,13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15-,16+,18+,19-,20-/m0/s1 |
InChI Key |
AIGZUIVVXKXMDB-WZLKLWACSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]13[C@H](O3)C[C@@]4([C@@H](O4)CCC(=C)CC2)CO)C(C)(C)O |
Canonical SMILES |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
synonyms |
stolonidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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